4-Chloro-2-isopropyl-5-methylpyrimidine
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Overview
Description
4-Chloro-2-isopropyl-5-methylpyrimidine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-isopropyl-5-methylpyrimidine typically involves the chlorination of 6-hydroxy-2-isopropyl-4-methylpyrimidine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out by adding 6-hydroxy-2-isopropyl-4-methylpyrimidine to a flask containing POCl3 and heating the mixture at 70°C for 2 hours. After the reaction, the excess POCl3 is distilled off, and the residue is dissolved in ethyl acetate (EtOAc) for further purification .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar chlorination reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines (e.g., piperidine) and thiols.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less documented but may involve standard oxidizing or reducing agents used in organic synthesis.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Chloro-2-isopropyl-5-methylpyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-isopropyl-5-methylpyrimidine is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes or receptors involved in various biochemical pathways. For example, pyrimidine derivatives are known to inhibit certain inflammatory mediators, suggesting potential anti-inflammatory effects .
Comparison with Similar Compounds
- 2-Chloro-4-isopropyl-5-methylpyrimidine
- 4-Chloro-6-isopropyl-2-methylpyrimidine
- 2-Chloro-4-iodo-5-methylpyridine
Comparison: Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
4-chloro-5-methyl-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)8-10-4-6(3)7(9)11-8/h4-5H,1-3H3 |
InChI Key |
GQTAXQZKINZLAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1Cl)C(C)C |
Origin of Product |
United States |
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